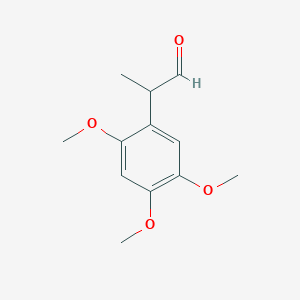

2-(2,4,5-Trimethoxyphenyl)propanal

Description

2-(2,4,5-Trimethoxyphenyl)propanal is a substituted phenylpropanal derivative with the molecular formula C₁₂H₁₆O₄ (molecular weight: 224.25 g/mol). Structurally, it features a propanal chain (CH₂CH₂CHO) attached to a 2,4,5-trimethoxyphenyl ring. This compound has been identified in Acorus calamus (sweet flag), a medicinal plant historically used in traditional medicine .

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

2-(2,4,5-trimethoxyphenyl)propanal |

InChI |

InChI=1S/C12H16O4/c1-8(7-13)9-5-11(15-3)12(16-4)6-10(9)14-2/h5-8H,1-4H3 |

InChI Key |

IYAFHIUZCNBQFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1=CC(=C(C=C1OC)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(2-Methoxyphenyl)propanoic Acid

3-(4-Methoxyphenyl)pyrazole

- Molecular Formula : C₁₀H₁₀N₂O

- Molecular Weight : 174.19 g/mol

- Substituents : Methoxy group at the 4-position on the phenyl ring.

- Functional Group : Pyrazole heterocycle instead of a propanal chain.

Natural Product Analogues from Acorus calamus

γ-Asarone

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.25 g/mol

- Substituents : 2,4,5-Trimethoxy groups on a propenylbenzene core.

- Key Differences : The propenyl group (CH₂CH=CH) contrasts with the propanal chain in 2-(2,4,5-Trimethoxyphenyl)propanal. γ-Asarone exhibits neurotoxic and anticonvulsant properties, suggesting that the aldehyde group in the target compound may alter bioactivity .

Curcumin

- Molecular Formula : C₂₁H₂₀O₆

- Molecular Weight : 368.38 g/mol

- Substituents : Methoxy groups on a diferuloylmethane backbone.

- Key Differences : Curcumin’s β-diketone structure enables metal chelation and antioxidant activity, whereas the aldehyde in 2-(2,4,5-Trimethoxyphenyl)propanal may favor nucleophilic reactions (e.g., Schiff base formation) .

Data Tables

Table 1: Structural and Physical Properties of 2-(2,4,5-Trimethoxyphenyl)propanal and Analogues

Research Findings and Implications

Reactivity: The aldehyde group in 2-(2,4,5-Trimethoxyphenyl)propanal renders it more reactive toward nucleophiles (e.g., amines, alcohols) compared to carboxylic acid derivatives like 3-(2-Methoxyphenyl)propanoic acid. This reactivity could be exploited in synthetic chemistry or prodrug design.

Structural Influence: The 2,4,5-trimethoxy substitution pattern may enhance lipophilicity and membrane permeability compared to mono- or dimethoxy analogues.

Isomerism: The cis configuration of the propanal chain (as noted in ) could influence stereoselective interactions in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.